3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester

Description

Systematic Nomenclature and Molecular Formula

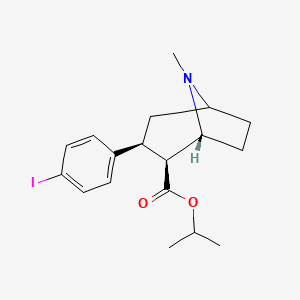

3β-(4-Iodophenyl)tropan-2β-carboxylic acid isopropyl ester, also known by its systematic IUPAC name propan-2-yl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate , belongs to the phenyltropane class of alkaloids. Its molecular formula is C₁₈H₂₄INO₂ , with a molecular weight of 413.3 g/mol . The structural backbone consists of a bicyclic tropane system (8-azabicyclo[3.2.1]octane) substituted at the 3β-position with a 4-iodophenyl group and at the 2β-position with an isopropyl ester moiety. The SMILES notation (CC(C)OC(=O)[C@@H]1[C@H]2CCC(N2C)C[C@@H]1C3=CC=C(C=C3)I) explicitly defines the stereochemistry and connectivity.

Stereochemical Configuration and Conformational Analysis

The compound’s stereochemical configuration is critical to its biological activity. X-ray crystallographic studies of analogous phenyltropanes reveal that the tropane ring system adopts a chair conformation for the piperidine ring and an envelope conformation for the pyrrolidine ring, with the nitrogen atom serving as the flap. The 3β-(4-iodophenyl) group occupies an equatorial position relative to the bicyclic core, minimizing steric hindrance. Nuclear magnetic resonance (NMR) data further corroborate this conformation, with distinct coupling constants (e.g., J = 12.5 Hz for vinyl protons in related derivatives) indicating restricted rotation around the phenyl-tropane bond. The isopropyl ester group at the 2β-position adopts a staggered conformation, optimizing hydrophobic interactions in biological environments.

Physicochemical Properties and Spectroscopic Profiles

The compound exhibits a logP value of 4.90 , indicating high lipophilicity, which facilitates blood-brain barrier penetration. Its topological polar surface area (29.54 Ų) and molar refractivity (98.14) further underscore its suitability for central nervous system targeting.

Spectroscopic characterization includes:

- Mass spectrometry : The predicted GC-MS spectrum shows a molecular ion peak at m/z 413.0852 (M⁺), with fragment ions at m/z 290 (loss of isopropyl ester) and 127 (iodophenyl moiety).

- NMR : Key signals include a singlet for the methyl ester (δ 3.67 ppm), a multiplet for the tropane protons (δ 1.2–3.1 ppm), and aromatic protons (δ 7.2–7.4 ppm).

- Infrared spectroscopy : Stretching vibrations at 1745 cm⁻¹ (ester C=O) and 680 cm⁻¹ (C-I bond) are characteristic.

| Property | Value | Source |

|---|---|---|

| Molecular weight | 413.3 g/mol | |

| logP | 4.90 | |

| Topological polar surface area | 29.54 Ų | |

| Rotatable bonds | 6 |

Comparative Structural Analysis Within Phenyltropane Class

3β-(4-Iodophenyl)tropan-2β-carboxylic acid isopropyl ester (RTI-121) is distinguished from other phenyltropanes by its isopropyl ester and para-iodo substitution . Compared to RTI-55 (methyl ester analog), the isopropyl group enhances dopamine transporter (DAT) selectivity over serotonin transporters (SERT), reducing off-target binding. The iodine atom’s bulkiness increases van der Waals interactions with DAT’s hydrophobic pocket, improving affinity (Kᵢ = 0.14 nM). In contrast, chlorine or fluorine substitutions at the para position (e.g., RTI-112) reduce DAT selectivity due to smaller atomic radii.

Structural comparisons highlight:

Properties

CAS No. |

146145-21-3 |

|---|---|

Molecular Formula |

C18H24INO2 |

Molecular Weight |

413.3 g/mol |

IUPAC Name |

propan-2-yl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C18H24INO2/c1-11(2)22-18(21)17-15(12-4-6-13(19)7-5-12)10-14-8-9-16(17)20(14)3/h4-7,11,14-17H,8-10H2,1-3H3/t14?,15-,16-,17+/m1/s1 |

InChI Key |

ZAQLTGAFVMGUMB-IFFAKLHKSA-N |

SMILES |

CC(C)OC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)I |

Isomeric SMILES |

CC(C)OC(=O)[C@@H]1[C@H]2CCC(N2C)C[C@@H]1C3=CC=C(C=C3)I |

Canonical SMILES |

CC(C)OC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)I |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3beta-(4-iodophenyl)tropan-2beta-carboxylic acid isopropyl ester IPCIT RTI 121 RTI-121 |

Origin of Product |

United States |

Preparation Methods

RTI-121 is synthesized through a series of chemical reactions starting from methylecgonidineThe reaction conditions typically involve the use of reagents such as isopropyl chloroformate and 4-iodophenyl magnesium bromide

Chemical Reactions Analysis

RTI-121 undergoes various chemical reactions, including:

Oxidation: RTI-121 can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert RTI-121 to its corresponding alcohols.

Substitution: The iodophenyl group in RTI-121 can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neuropharmacology

RTI-121 has been studied for its potential as a stimulant and its effects on the dopamine transporter. The compound exhibits potent stimulant effects, lasting over 10 hours in animal models, which suggests its utility in studying dopaminergic mechanisms and disorders such as ADHD and Parkinson's disease .

Cognitive Enhancement

Research indicates that compounds like RTI-121 may enhance cognitive function by modulating neurotransmitter levels. Studies have shown that it can influence dopamine uptake, which is critical for cognitive processes such as attention and memory .

Potential Therapeutic Uses

Given its pharmacological profile, RTI-121 has been investigated for potential therapeutic applications in treating neurodegenerative diseases. Its ability to inhibit dopamine reuptake could make it a candidate for further exploration in conditions characterized by dopaminergic deficits .

Structure-Activity Relationship Studies

The compound has been part of structure-activity relationship (SAR) studies aimed at understanding how modifications to the tropane structure affect biological activity. These studies are crucial for developing more selective and potent drugs targeting specific neurotransmitter systems .

Case Study 1: Neuroprotective Effects

A study focused on RTI-121's neuroprotective effects against MPTP-induced dopaminergic neuron degeneration demonstrated that the compound could significantly reduce cell death in neuronal models. This suggests a potential role in protecting against neurodegenerative processes .

Case Study 2: Cytokine Release Modulation

Research examining the effects of RTI-121 on cytokine release in microglial cells indicated that treatment with the compound significantly reduced levels of TNFα, highlighting its potential for treating neuroinflammatory disorders .

Case Study 3: Binding Affinity Studies

Binding studies have shown that RTI-121 interacts with various neurotransmitter transporters, including the serotonin transporter (SERT). These interactions provide insights into its mechanism of action and potential side effects, which are critical for drug development .

Data Table: Summary of Research Findings

Mechanism of Action

RTI-121 exerts its effects by inhibiting the dopamine reuptake transporter, thereby increasing the concentration of dopamine in the synaptic cleft . This leads to enhanced dopaminergic signaling, which is associated with its stimulant effects. The molecular target of RTI-121 is the dopamine transporter, and its binding to this transporter is highly selective and potent . The pathways involved in its mechanism of action include the dopaminergic pathways in the brain, particularly those associated with reward and motivation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Profiles

RTI-121 belongs to the 3β-(4-substituted phenyl)tropane-2β-carboxylic acid ester family. Subtle structural changes in the phenyl substituent, ester group, or stereochemistry significantly alter transporter selectivity and potency. Below is a comparative analysis of key analogs:

*Estimated based on structural similarity to RTI-121.

Key Findings:

Substituent Effects :

- The 4-iodophenyl group in RTI-121 enhances DAT affinity compared to 4-fluoro (RTI-142) or 4-chloro (RTI-147) analogs. The iodine atom’s bulk and lipophilicity likely improve hydrophobic interactions within the DAT binding pocket .

- Methyl esters (e.g., RTI-142, RTI-311) reduce DAT affinity compared to isopropyl esters, suggesting steric or electronic factors influence binding .

Ester vs.

Stereochemical Influence :

- 3α-substituted analogs (e.g., compound 4c) shift selectivity to NET (Ki = 0.5 nM), highlighting the critical role of β-orientation for DAT specificity .

Radiolabeling Utility :

- RTI-121’s iodinated structure enables easy radiolabeling with <sup>125</sup>I or <sup>11</sup>C for imaging. In contrast, β-CIT-FP (fluoropropyl ester) shows moderate DAT affinity but higher SERT/NET cross-reactivity, limiting its utility .

Functional and Clinical Implications

- RTI-121 in Parkinson’s Disease : RTI-121 binding is reduced by 16–22% in L-DOPA-treated primates, reflecting DAT downregulation during chronic therapy . Competing analogs like RTI-55 ([<sup>11</sup>C]CFT) show similar trends but with lower selectivity .

- Neurotoxin Resistance : RTI-121 binding persists in 6-hydroxydopamine (6-OHDA)-lesioned striata, suggesting partial compensation by surviving dopaminergic neurons .

Biological Activity

3beta-(4-Iodophenyl)tropan-2beta-carboxylic acid isopropyl ester, often referred to as RTI-121, is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its biological activity, particularly as a selective ligand for the dopamine transporter (DAT). This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H18INO2 |

| CAS Number | 124681-30-0 |

| Molecular Weight | 365.23 g/mol |

This compound primarily functions as a selective inhibitor of the dopamine transporter (DAT), which plays a crucial role in the reuptake of dopamine in the brain. By inhibiting DAT, this compound increases the availability of dopamine in synaptic clefts, potentially enhancing dopaminergic signaling. This mechanism is particularly relevant for conditions such as Parkinson's disease and certain psychiatric disorders.

Therapeutic Applications

-

Neuropharmacology : Due to its specificity for DAT, RTI-121 has been investigated for its potential in treating disorders related to dopamine dysregulation, including:

- Parkinson's disease

- Attention Deficit Hyperactivity Disorder (ADHD)

- Substance use disorders

- Radiopharmaceutical Development : The compound has been utilized in the development of radiolabeled versions for imaging studies in positron emission tomography (PET), aiding in the visualization of dopaminergic pathways in vivo.

Study on DAT Inhibition

A pivotal study demonstrated that RTI-121 exhibits potent inhibition of DAT with an IC50 value in the nanomolar range. This study also highlighted its selectivity over other neurotransmitter transporters, which is critical for minimizing side effects associated with non-selective compounds.

Neuroimaging Applications

Research published in the Journal of Nuclear Medicine outlined the use of radiolabeled RTI-121 as a tool for studying dopamine receptor occupancy and transporter availability in various neurological conditions. The findings indicated that this compound could serve as a valuable biomarker for assessing treatment efficacy in dopaminergic therapies.

Comparative Analysis with Similar Compounds

| Compound | Mechanism | DAT Inhibition IC50 (nM) | Therapeutic Use |

|---|---|---|---|

| This compound (RTI-121) | DAT Inhibition | ~5 | Parkinson's, ADHD |

| Cocaine | DAT Inhibition | ~200 | Stimulant effects |

| Methylphenidate | DAT Inhibition | ~10 | ADHD treatment |

Q & A

Q. What experimental methods confirm RTI-121’s selectivity for the dopamine transporter (DAT)?

RTI-121’s DAT selectivity is validated through competitive binding assays using radiolabeled ligands (e.g., [³H]WIN 35,428) in striatal tissue. Its dissociation constant (Kd) for DAT is ~0.14 nM, while serotonin (SERT) and norepinephrine (NET) transporters show negligible affinity . Specificity is further confirmed by inhibition studies with DAT-selective ligands like GBR 12,909 and nomifensine, which block RTI-121 binding in vivo . Cross-reactivity assessments with SERT/NET-specific inhibitors (e.g., paroxetine, desipramine) are critical to rule off-target effects.

Q. What is the synthetic pathway for RTI-121?

RTI-121 synthesis involves:

- Step 1 : Formation of the tropane-2β-carboxylic acid core via condensation of ecgonine derivatives with iodophenyl groups.

- Step 2 : Esterification with isopropyl alcohol under acidic catalysis (e.g., concentrated H₂SO₄) at 60–80°C, yielding ~72% ester product .

- Step 3 : Purification via column chromatography and recrystallization for radiochemical purity (>95%) required for imaging studies .

Q. How does RTI-121 compare to cocaine in DAT binding studies?

Unlike cocaine, which non-selectively inhibits DAT, SERT, and NET, RTI-121 exhibits >100-fold selectivity for DAT. Its iodinated phenyl group enhances binding affinity (Ki = 0.14 nM vs. cocaine’s ~200 nM) and allows radiolabeling (e.g., [¹²³I], [¹¹C]) for positron emission tomography (PET) imaging .

Q. What in vitro models are appropriate for studying RTI-121’s pharmacokinetics?

Use transfected cell lines (e.g., HEK-293) expressing human DAT for binding kinetics. For metabolic stability, incubate RTI-121 with liver microsomes (human/rat) and analyze via LC-MS to identify esterase-mediated hydrolysis products .

Q. How is RTI-121 utilized in neuroimaging?

Radiolabeled RTI-121 ([¹²⁵I]RTI-121) serves as a SPECT/PET tracer to quantify DAT density in conditions like Parkinson’s disease. Protocols involve intravenous administration in animal models, followed by ex vivo autoradiography or in vivo imaging to assess striatal binding .

Advanced Research Questions

Q. How do structural modifications in phenyltropane derivatives alter DAT affinity and selectivity?

Key structural determinants include:

- Substituent position : 4′-iodo substitution on the phenyl ring maximizes DAT affinity (e.g., RTI-121 vs. 4′-chloro analogues) .

- Ester group : Isopropyl esters enhance lipophilicity and blood-brain barrier penetration compared to methyl esters .

- Linker length : Phenylethyl linkers (e.g., compound 5a in ) reduce potency by 68-fold compared to direct phenyltropane attachment, suggesting steric hindrance at DAT’s remote binding domain.

Q. How can conflicting data on RTI-121’s binding in L-DOPA-treated models be resolved?

Discrepancies arise from variations in L-DOPA dosing (150–800 mg/day), treatment duration (3–72 months), and radioligand choice ([¹¹C]RTI-55 vs. [¹²³I]FP-CIT). Standardize protocols by:

- Using consistent L-DOPA/carbidopa ratios (e.g., 4:1).

- Controlling for compensatory DAT upregulation in early Parkinson’s stages .

- Validating results with postmortem DAT immunohistochemistry .

Q. What experimental designs optimize RTI-121’s use in Parkinson’s disease research?

- Acute models : Administer RTI-121 post-MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to correlate DAT loss with motor deficits .

- Chronic models : Combine RTI-121 imaging with behavioral assays (e.g., rotarod, cylinder test) in non-human primates over 6–12 months to track disease progression .

- Pharmacodynamic studies : Co-administer RTI-121 with α6β2 nicotinic receptor antagonists to explore DAT-nAChR interactions in dyskinesias .

Q. How do researchers address RTI-121’s potential cross-reactivity with SERT/NET in vivo?

Pre-treat animals with SERT/NET blockers (e.g., fluoxetine, reboxetine) before RTI-121 administration. Quantify DAT-specific binding by subtracting residual signal in blocker-treated groups from total binding . For PET studies, use kinetic modeling (e.g., Logan plot) to isolate DAT-specific uptake .

Q. What computational approaches predict RTI-121’s binding mode at DAT?

Perform molecular docking using DAT homology models (based on LeuT-fold structures) to identify key interactions:

- The tropane nitrogen forms a salt bridge with Asp79.

- The 4′-iodophenyl group occupies a hydrophobic pocket near TM3 .

Validate predictions with mutagenesis (e.g., Ala-scanning of TM3 residues) and binding assays .

Methodological Notes

- Data Contradictions : Discrepancies in RTI-121 binding under different conditions (e.g., L-DOPA effects ) highlight the need for standardized animal models and imaging protocols.

- Radiolabeling : Use iodogen or chloramine-T for [¹²⁵I]RTI-121 synthesis, ensuring radiochemical purity >98% via HPLC .

- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies involving RTI-121 in animal models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.